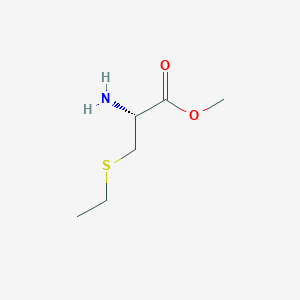
S-Ethyl-L-cysteine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl-L-cysteine methyl ester is an organic compound with the molecular formula C6H13NO2S It is a derivative of the amino acid cysteine, where the sulfur atom is bonded to an ethyl group, and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S-Ethyl-L-cysteine methyl ester can be synthesized through the esterification of S-Ethyl-L-cysteine with methanol in the presence of an acid catalyst. One common method involves the use of chlorotrimethylsilane and methanol, where the amino acid is first reacted with chlorotrimethylsilane, followed by the addition of methanol to form the ester . Another method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Fischer esterification method, which uses a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is also commonly employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl-L-cysteine methyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester group results in the formation of S-Ethyl-L-cysteine and methanol.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the sulfur atom.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.
Major Products Formed
Hydrolysis: S-Ethyl-L-cysteine and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Ethyl-L-cysteine methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-Ethyl-L-cysteine methyl ester involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
S-Ethyl-L-cysteine methyl ester can be compared with other cysteine derivatives:
S-Methyl-L-cysteine: Similar in structure but with a methyl group instead of an ethyl group.
S-Propyl-L-cysteine: Contains a propyl group and has been shown to have stronger neuroprotective effects compared to S-Ethyl-L-cysteine.
Cysteine Methyl Ester: The parent compound without the ethyl group.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable tool in research and development.
Propiedades
Número CAS |
81936-50-7 |
|---|---|
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
Clave InChI |
UYZPLCUCDQITQN-YFKPBYRVSA-N |
SMILES isomérico |
CCSC[C@@H](C(=O)OC)N |
SMILES canónico |
CCSCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
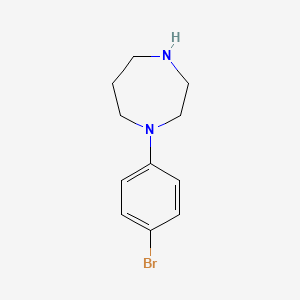
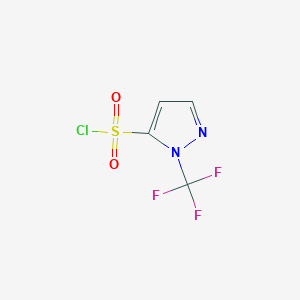
![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)
![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
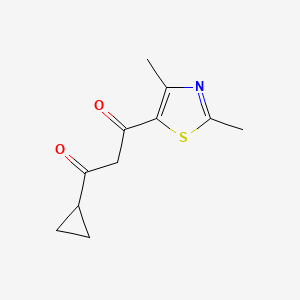
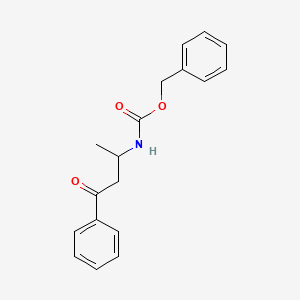
![{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13493785.png)
![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
![4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine](/img/structure/B13493796.png)
![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
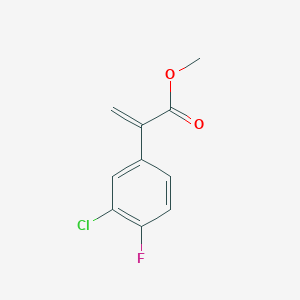
![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)
